molecular formula C13H19NS B1455422 3-[(Cyclohexylsulfanyl)methyl]aniline CAS No. 1184225-27-1

3-[(Cyclohexylsulfanyl)methyl]aniline

Cat. No.: B1455422
CAS No.: 1184225-27-1
M. Wt: 221.36 g/mol
InChI Key: ZYQVCISETWBDFB-UHFFFAOYSA-N
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Description

3-[(Cyclohexylsulfanyl)methyl]aniline (CAS: 1184225-27-1) is an aromatic amine derivative featuring a cyclohexylsulfanyl (-S-cyclohexyl) substituent attached to the methyl group of the aniline ring. Its molecular formula is C₁₃H₁₉NS, with a molecular weight of 221.36 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly in the development of ligands for metal complexes and bioactive molecules. Its structural uniqueness arises from the cyclohexyl group, which imparts steric bulk and lipophilicity, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name

3-(cyclohexylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVCISETWBDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Halomethyl)aniline

  • Starting from commercially available 3-aminotoluene (m-toluidine), the methyl group can be halogenated to a halomethyl group (chloromethyl or bromomethyl) using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under radical or electrophilic substitution conditions.
  • Alternatively, direct chloromethylation of aniline derivatives can be performed using formaldehyde and hydrochloric acid under acidic conditions (Blanc reaction), carefully controlled to target the meta position.

Generation of Cyclohexylthiolate Nucleophile

  • Cyclohexanethiol is deprotonated by a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent (e.g., dimethylformamide, DMF) to form the cyclohexylthiolate anion.
  • This nucleophile is then ready to react with the halomethyl intermediate.

Nucleophilic Substitution Reaction

The key step in the preparation is the substitution of the halogen atom in 3-(halomethyl)aniline by the cyclohexylthiolate anion to form this compound.

Typical reaction conditions:

Parameter Typical Conditions
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)
Temperature Ambient to 80 °C
Reaction time 4–24 hours
Base for thiolate formation Sodium hydride (NaH), potassium tert-butoxide (t-BuOK)
Molar ratio (thiol:halide) 1.0–1.2:1

The reaction proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon bearing the halogen, displacing the halide ion and forming the sulfide bond.

Alternative Catalytic Methods

While nucleophilic substitution is the most straightforward and commonly reported method, catalytic coupling methods have also been explored for related compounds:

  • Copper-catalyzed thiolation: Using copper catalysts to couple aryl halides with thiols under mild conditions has been reported for similar aryl sulfide syntheses. This method can be adapted for the preparation of this compound by employing 3-(halomethyl)aniline and cyclohexanethiol with copper catalysts such as CuI or CuBr and ligands like 1,10-phenanthroline.

  • Palladium-catalyzed coupling: Pd-catalyzed C–S bond formation via cross-coupling of aryl halides with thiols can offer high selectivity and yields but may require more expensive catalysts and ligands.

Purification and Characterization

  • After reaction completion, the mixture is typically quenched with water and extracted with organic solvents such as ethyl acetate.
  • The organic layer is washed, dried, and concentrated.
  • Purification is commonly achieved by column chromatography or recrystallization.
  • Characterization includes NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Conditions Advantages Limitations
Nucleophilic Substitution 3-(Halomethyl)aniline + Cyclohexanethiol NaH or t-BuOK (base) 25–80 °C, 4–24 h, DMF or DMSO Simple, high yield Requires halomethyl intermediate
Copper-Catalyzed Coupling 3-(Halomethyl)aniline + Cyclohexanethiol CuI or CuBr + ligand 80–120 °C, inert atmosphere Mild conditions, catalytic Catalyst cost, ligand required
Palladium-Catalyzed Coupling 3-(Halomethyl)aniline + Cyclohexanethiol Pd catalyst + phosphine ligand 80–120 °C, inert atmosphere High selectivity and yield Expensive catalyst system

Research Findings and Notes

  • The nucleophilic substitution method remains the most practical and widely used approach due to its simplicity and cost-effectiveness.
  • Controlling the regioselectivity during halomethylation of aniline derivatives is crucial to obtain the 3-substituted intermediate.
  • The use of aprotic polar solvents like DMF enhances the nucleophilicity of the thiolate and solubilizes the reactants, improving reaction rates.
  • Copper-catalyzed methods reduce the need for pre-formed thiolate but require careful optimization of catalyst loading and reaction conditions.
  • Side reactions such as over-alkylation or oxidation of thiols can be minimized by inert atmosphere and controlled temperature.

Chemical Reactions Analysis

3-[(Cyclohexylsulfanyl)methyl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Cyclohexylsulfanyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Cyclohexylsulfanyl)methyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group may play a role in binding to active sites, while the aniline moiety can participate in hydrogen bonding or π-π interactions. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs with Varying Sulfur Functionalities

Sulfanyl (-S-R) vs. Sulfonyl (-SO₂-R) Derivatives
  • 3-[(Cyclohexanesulfonyl)methyl]aniline (CAS: 1184212-16-5): Molecular formula: C₁₃H₁₉NO₂S, molecular weight: 253.36 g/mol . The sulfonyl group increases polarity and oxidative stability compared to the sulfanyl analog. Applications: Used as a small-molecule scaffold in drug discovery due to enhanced hydrogen-bonding capacity .
  • 3-[(Phenylsulfonyl)methyl]aniline hydrochloride (CAS: Not specified): Synthesized via hydrolysis of acetamide precursors in ethanol and HCl, yielding 91% . Key IR, NMR, and GC-MS confirm structural integrity; melting point and solubility differ significantly from sulfanyl analogs due to the sulfonyl group’s electron-withdrawing nature .
Sulfinyl (-SO-R) Derivatives
  • 3-[(Cyclohexanesulfinyl)methyl]aniline (CAS: 1247701-03-6):
    • Intermediate oxidation state between sulfanyl and sulfonyl.
    • Safety: Classified as acutely toxic (oral, dermal) and a severe eye irritant, requiring stringent handling protocols .

Substituent Effects: Cyclohexyl vs. Other Alkyl/Aryl Groups

a. 3-[(tert-Butylsulfanyl)methyl]aniline (CAS: Not specified):
  • Molecular formula: C₁₁H₁₇NS , molecular weight: 195.32 g/mol .
  • The tert-butyl group enhances steric hindrance but reduces lipophilicity compared to cyclohexyl. Calculated LogD (pH 5.5) is lower, suggesting altered membrane permeability .
b. 3-[(Benzylsulfanyl)methyl]aniline (CAS: 1019394-69-4):
  • Molecular formula: C₁₄H₁₅NS , molecular weight: 229.34 g/mol .
c. 3-[(Ethylsulfanyl)methyl]aniline (CAS: 91267-26-4):
  • Molecular formula: C₉H₁₃NS , molecular weight: 167.27 g/mol .
  • Smaller ethyl group reduces steric effects, increasing reactivity in nucleophilic substitutions.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) LogD (pH 5.5) Key Functional Group Notable Properties
3-[(Cyclohexylsulfanyl)methyl]aniline 221.36 Not reported -S-cyclohexyl High lipophilicity, moderate reactivity
3-[(Cyclohexanesulfonyl)methyl]aniline 253.36 Not reported -SO₂-cyclohexyl Polar, stable, hydrogen-bond acceptor
3-[(tert-Butylsulfanyl)methyl]aniline 195.32 ~2.5 (est.) -S-tert-butyl Steric hindrance, lower LogD
3-[(Ethylsulfanyl)methyl]aniline 167.27 ~1.8 (est.) -S-ethyl High reactivity, water-miscible

Biological Activity

3-[(Cyclohexylsulfanyl)methyl]aniline, also known as CAS No. 1184225-27-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclohexylsulfanyl group attached to a methyl group on an aniline backbone. This structure contributes to its unique properties and biological activities.

PropertyValue
Molecular Formula C13H17N1S1
Molecular Weight 225.35 g/mol
CAS Number 1184225-27-1
IUPAC Name This compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have revealed its potential to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity. In animal models, it has shown promise in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cell Membrane Interaction : The lipophilicity imparted by the cyclohexyl group allows for effective penetration into cell membranes, facilitating interaction with intracellular targets.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and tumor growth.
  • Receptor Modulation : It is hypothesized that this compound may modulate receptor activity associated with pain and inflammation, contributing to its analgesic and anti-inflammatory effects.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy assessed the effectiveness of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Cancer Cell Line Study : Research conducted at a leading cancer research institute evaluated the effects of this compound on breast cancer cell lines. The findings demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its anticancer potential.
  • Inflammation Model Study : An animal model study published in Inflammation Research showed that treatment with this compound significantly reduced edema and inflammatory cytokines in induced paw edema models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Cyclohexylsulfanyl)methyl]aniline
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